1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride
Overview
Description
1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride is a chemical compound with the CAS Number: 1354950-13-2 . It has a molecular weight of 219.8 . The IUPAC name for this compound is 1-(2-cyclopentylethyl)-2,2-dimethylpropylamine hydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride is 1S/C12H25N.ClH/c1-12(2,3)11(13)9-8-10-6-4-5-7-10;/h10-11H,4-9,13H2,1-3H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride is a powder . It is stored at room temperature .Scientific Research Applications
Synthesis and Application in Amide Formation :
- A study by Nakajima and Ikada (1995) explored the mechanism of amide formation using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride, a compound similar in structure to 1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride, in aqueous media for bioconjugation purposes (Nakajima & Ikada, 1995).
Catalytic and Chemical Reactions :
- Research by Shen, Bott, and Richmond (1997) on the reaction of dimethylamine with 4,5-dichloro-4-cyclopenten-1,3-dione provided insights into the chemical properties and reactions involving similar amine compounds (Shen, Bott, & Richmond, 1997).
Application in Synthesis of Antineoplastic Agents :
- Pettit et al. (2003) reported the synthesis and evaluation of antineoplastic agents involving a similar structure, highlighting its potential in medicinal chemistry (Pettit et al., 2003).
Use in Polymer Synthesis :
- Ankushrao et al. (2017) discussed the synthesis and characterization of heat-resistant co-poly(ester-amide)s containing cyclopentylidene moiety, demonstrating the compound's relevance in the development of high-performance materials (Ankushrao et al., 2017).
Potential in Hydroamination Reactions :
- The work of Sakai, Ridder, and Hartwig (2006) on the hydroamination of cycloheptatriene, employing primary amines similar to 1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride, highlights its potential application in pharmaceutical synthesis (Sakai, Ridder, & Hartwig, 2006).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-cyclopentyl-4,4-dimethylpentan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.ClH/c1-12(2,3)11(13)9-8-10-6-4-5-7-10;/h10-11H,4-9,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERCFVNFSRZXTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCC1CCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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